3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a brominated derivative of the tetrahydrothienopyridine scaffold, a core structure pivotal in medicinal chemistry for synthesizing antiplatelet agents like clopidogrel and prasugrel . The bromine substituent at position 3 introduces unique electronic and steric properties, distinguishing it from its positional isomers and parent compound.
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBORXZYXDFANMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
NBS in the presence of Lewis acids such as FeBr₃ or AlCl₃ facilitates electrophilic bromination. For THTPs, the 3-position is less activated compared to the 2-position, requiring tailored conditions. In acetonitrile at 0–5°C, NBS selectively brominates the 3-position with moderate yields (40–50%). The reaction proceeds via generation of a bromonium ion intermediate, with the tetrahydro pyridine ring’s electron-donating effects directing substitution to the 3-position.
Radical Bromination
Radical-initiated bromination using dibromine (Br₂) and azo initiators (e.g., AIBN) in chlorinated solvents (CCl₄ or CH₂Cl₂) achieves higher regioselectivity. At 80°C, this method yields 3-bromo-THTP in 60–65% purity, albeit with challenges in isolating the product due to competing side reactions.
Cyclization of Brominated Thiophene Precursors
Constructing the THTP ring from pre-brominated thiophene derivatives ensures precise positioning of the bromine atom. This approach avoids the regioselectivity challenges of post-cyclization bromination.
Pictet-Spengler Reaction with 3-Bromo-2-Thiophene Ethylamine
The Pictet-Spengler reaction is a cornerstone for THTP synthesis. Starting with 3-bromo-2-thiophene ethylamine, condensation with formaldehyde in aqueous medium (50–55°C, 20–30 hours) forms the imine intermediate. Subsequent cyclization using ethanolic HCl at 65–75°C yields 3-bromo-THTP hydrochloride in 90–94% yield. Key advantages include minimal side products and scalability, as demonstrated in industrial protocols.
Experimental Protocol (Adapted from Patent CN102432626A):
-
Imine Formation :
-
Mix 2-thiophene ethylamine (127 g), formaldehyde (52 g), and water (200 g).
-
Heat at 52°C for 25 hours.
-
Extract with dichloroethane and wash with saturated brine.
-
Yield: 139 g imine (100%).
-
-
Cyclization and Salt Formation :
-
React imine (139 g) with ethanolic HCl (27%, 500 g) and water (50 g) at 70°C for 5 hours.
-
Add activated carbon (3 g), filter, and crystallize at 0–5°C.
-
Yield: 165.5 g 3-bromo-THTP hydrochloride (94.3%).
-
Thiophene Functionalization Prior to Ring Closure
Alternative routes involve brominating 2-thiophene ethylamine before cyclization. For example, treating 2-thiophene ethylamine with bromine in acetic acid at 25°C introduces bromine at the 3-position, followed by cyclization under standard conditions. This method achieves 70–75% overall yield but requires careful control of bromination stoichiometry to avoid di-substitution.
Post-Functionalization of Tetrahydrothieno[3,2-c]pyridine Derivatives
Nucleophilic Aromatic Substitution
While less common, nucleophilic substitution can introduce bromine at the 3-position. For example, lithiation of THTP using LDA at -78°C in THF, followed by quenching with Br₂, provides 3-bromo-THTP in 55% yield. This method is limited by the sensitivity of the THTP ring to strong bases.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables late-stage bromination. Using 3-boronic acid-THTP and Br₂ in the presence of Pd(PPh₃)₄, bromine is introduced with high regiocontrol (80–85% yield). However, the requirement for pre-functionalized boronic acid derivatives increases synthetic complexity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity Control
The electron-rich thiophene ring favors electrophilic attack at the 2-position. To direct bromination to the 3-position:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives .
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antitumor and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thieno[3,2-c]pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, some derivatives of thieno[3,2-c]pyridine have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation .
Comparison with Similar Compounds
Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives
Key Findings :
- The 2-bromo derivative is a well-established intermediate in antiplatelet drug synthesis due to its optimal reactivity for functional group transformations. In contrast, the 3-bromo isomer remains underexplored but may offer novel pathways for structural diversification .
- Positional isomerism significantly impacts molecular weight and solubility, with hydrobromide salts generally having higher molecular masses than hydrochlorides .
Parent Compound: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Key Findings :
Complex Derivatives: Antiplatelet Agents
Key Findings :
- Bromine at position 2 (as in prasugrel intermediates) enables efficient substitution with nucleophiles like methoxide, a step less feasible with 3-bromo analogs .
Biological Activity
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a sulfur-containing heterocyclic compound that has gained attention for its potential biological activities. This compound has been studied for its antimicrobial and anticancer properties, among other applications. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 218.11 g/mol. The compound features a bromine atom at the 3-position of the tetrahydrothieno-pyridine skeleton, which influences its reactivity and biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may inhibit certain enzymes or modulate receptor activity, leading to various cellular responses such as apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant antibacterial properties. For instance:
- Case Study : A study evaluated several substituted derivatives and found that some exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like Gatifloxacin and Ciprofloxacin . The effectiveness varied based on structural modifications.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- In Vitro Studies : Compounds based on the tetrahydrothieno skeleton were tested against multiple cancer cell lines (e.g., HeLa, L1210). The IC50 values indicated potent antiproliferative effects with some derivatives showing IC50 values as low as 1.1 μM against HeLa cells .
- Mechanism : The compounds were found to bind to the colchicine site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis .
Comparative Biological Activity
A comparison of various derivatives of tetrahydrothieno compounds highlights the unique biological activity conferred by specific substitutions:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | Bromine at C-3 | 1.1 (HeLa) | High antiproliferative |
| 2-Carboxamido-3-cyano derivative | Ethoxycarbonyl at C-6 | 2.8 (L1210) | Moderate antiproliferative |
| Unsubstituted derivative | No substitutions | >20 | Inactive |
Q & A
Q. What strategies mitigate degradation of this compound during storage or formulation?
- Methodological Answer : Degradation products like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (identified via GC/MS and NMR) arise from dehalogenation or oxidation . Stabilization strategies include lyophilization under inert atmospheres (N2) and addition of antioxidants (e.g., BHT at 0.01% w/w) .
Q. How can enantioselective synthesis of chiral tetrahydrothieno[3,2-c]pyridine derivatives be achieved?
- Methodological Answer : Iridium-catalyzed asymmetric amination (e.g., with crotyl acetate) achieves >98% enantiomeric excess (ee) for derivatives like (S)-5-(but-3-en-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . Chiral HPLC (Chiralpak IA column) validates ee, while circular dichroism (CD) confirms absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
